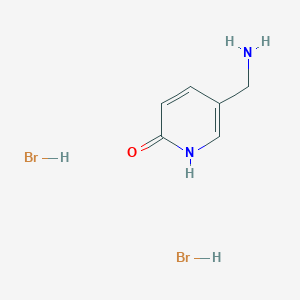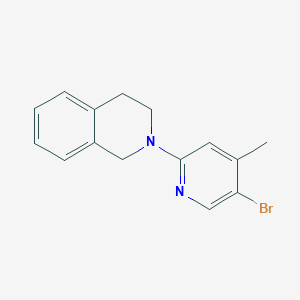
2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline
説明
The compound “2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline” is a chemical substance with the CAS Number: 1220027-70-2 . It has a molecular weight of 245.12 .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H13BrN2O . The compound has a monoisotopic mass of 230.005463 Da .Physical And Chemical Properties Analysis
The compound “this compound” has a predicted boiling point of 360.8±42.0 °C and a predicted density of 1.555±0.06 g/cm3 . The compound is also predicted to have a pKa value of 14.50±0.10 .科学的研究の応用
Synthesis and Chemical Transformations
2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline serves as a versatile precursor in the synthesis of complex heterocycles, which are crucial in medicinal chemistry and material science. Research shows its application in synthesizing pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones through radical cyclization, highlighting its role in creating structurally diverse molecules (Majumdar & Mukhopadhyay, 2003). Furthermore, it has been used to develop novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines with antimicrobial properties, showcasing its potential in contributing to new therapeutic agents (Zaki et al., 2019).
Advanced Materials Development
In the field of materials science, this compound's derivatives have been explored for their unique properties. For instance, research involving silylpyridines derived from bromopyridines, including structures similar to this compound, has contributed to understanding intramolecular Si−N bonding phenomena, which is crucial for designing novel organometallic materials and catalysts (Riedmiller et al., 1998).
Anticancer Research
Compounds structurally related to this compound have been utilized in the synthesis of anticancer agents. For example, the preparation of Thymitaq, an anticancer drug, from related bromoquinolines showcases the compound's relevance in pharmaceutical synthesis (Malmgren et al., 2008). Moreover, structurally strained iridium(III) complexes involving similar compounds have shown exceptional potency as anticancer agents, indicating the potential of this compound derivatives in developing new chemotherapy drugs (Carrasco et al., 2020).
Organic Synthesis Methodologies
This compound is also instrumental in developing new organic synthesis methodologies. For instance, it has been used in Ugi reactions incorporating redox-neutral amine C-H functionalization steps, offering a novel approach to synthesize complex organic molecules efficiently (Zhu & Seidel, 2016). Such methodologies are valuable for synthesizing biologically active molecules and pharmaceuticals.
Safety and Hazards
特性
IUPAC Name |
2-(5-bromo-4-methylpyridin-2-yl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2/c1-11-8-15(17-9-14(11)16)18-7-6-12-4-2-3-5-13(12)10-18/h2-5,8-9H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZZHOFOLNZRTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


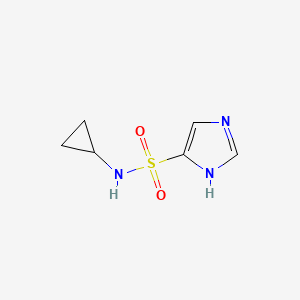
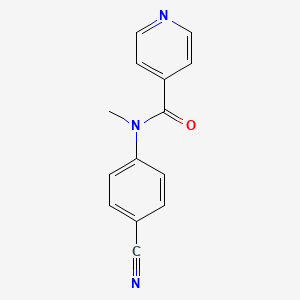
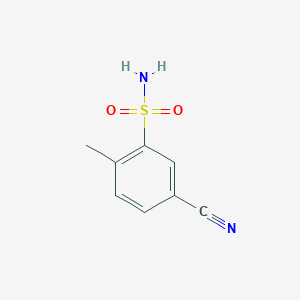
![3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B1525057.png)
![[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine](/img/structure/B1525058.png)
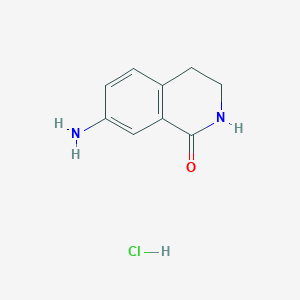
![1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B1525061.png)
![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide](/img/structure/B1525064.png)
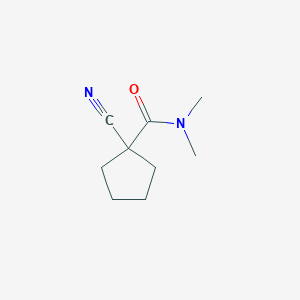

amino}acetic acid](/img/structure/B1525067.png)

![1-[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1525073.png)
